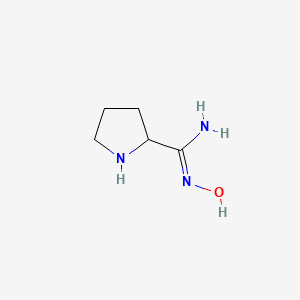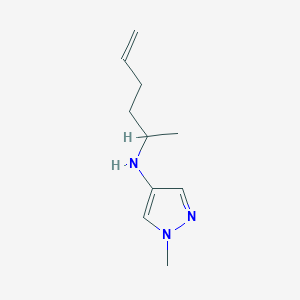
(2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID typically involves the reaction of 2,5-dimethylpyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
While specific industrial production methods for (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID include:
- (2,5-Dimethyl-2H-pyrazol-3-yl)-propynoic acid
- 1-(2,5-DIMETHYL-2H-PYRAZOL-3-YL)-ETHANONE
- C-(2,5-Dimethyl-2H-pyrazol-3-yl)-methylamine hydrochloride
Uniqueness
What sets (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID apart from these similar compounds is its specific structure, which includes an acetic acid moiety attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5-3-6(9(2)8-5)12-4-7(10)11/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
CEDJTAASMKXURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B13286598.png)
![4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13286604.png)
![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)


![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13286623.png)
![4-[(Pentan-3-yl)amino]benzamide](/img/structure/B13286626.png)


![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid](/img/structure/B13286637.png)



